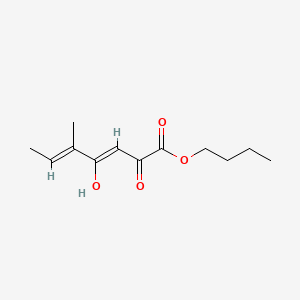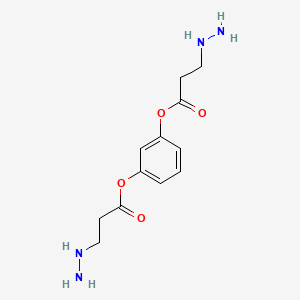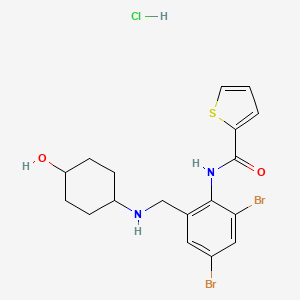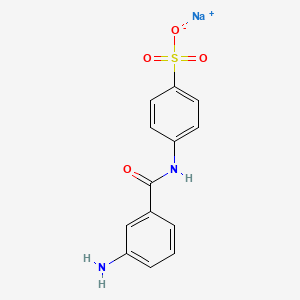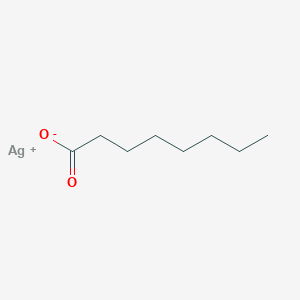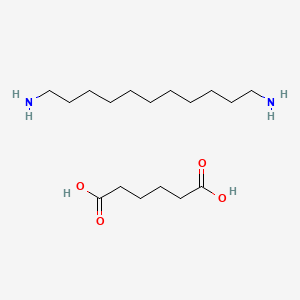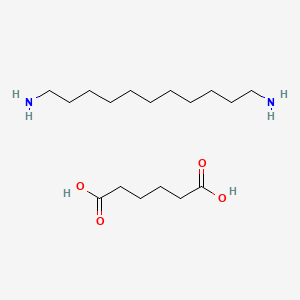
Hexanedioic acid;undecane-1,11-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexanedioic acid;undecane-1,11-diamine is a compound formed by the combination of hexanedioic acid and undecane-1,11-diamine. Undecane-1,11-diamine is a long-chain diamine with the formula C₁₁H₂₄N₂ . The combination of these two compounds results in a molecule with the formula C₁₇H₃₆N₂O₄ .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexanedioic acid is typically synthesized through the oxidation of cyclohexanol or cyclohexanone with nitric acid . The reaction conditions involve the use of a catalyst, such as cobalt or manganese, and temperatures ranging from 50 to 70°C . Undecane-1,11-diamine can be synthesized through the hydrogenation of undecylenic acid .
Industrial Production Methods
Industrially, hexanedioic acid is produced on a large scale through the oxidation of cyclohexane in the presence of air and a catalyst . The process involves multiple stages of oxidation, resulting in the formation of cyclohexanone and cyclohexanol, which are further oxidized to hexanedioic acid . Undecane-1,11-diamine is produced through the hydrogenation of undecylenic acid, which is derived from castor oil .
Chemical Reactions Analysis
Types of Reactions
Hexanedioic acid;undecane-1,11-diamine undergoes various chemical reactions, including:
Oxidation: Hexanedioic acid can be oxidized to form cyclopentanone.
Reduction: The compound can be reduced to form hexanediol and undecane-1,11-diol.
Substitution: It can undergo nucleophilic acyl substitution reactions to form polyamides.
Common Reagents and Conditions
Oxidation: Nitric acid and metal catalysts (e.g., cobalt, manganese) are commonly used.
Reduction: Hydrogen gas and metal catalysts (e.g., palladium, platinum) are used.
Substitution: Amines and acid chlorides are used in the presence of a base.
Major Products Formed
Oxidation: Cyclopentanone.
Reduction: Hexanediol and undecane-1,11-diol.
Substitution: Polyamides.
Scientific Research Applications
Hexanedioic acid;undecane-1,11-diamine has several scientific research applications:
Mechanism of Action
The mechanism of action of hexanedioic acid;undecane-1,11-diamine involves nucleophilic acyl substitution reactions. The compound’s carboxyl groups react with amines to form amide bonds, leading to the formation of polyamides . The molecular targets include the carbonyl carbon of the carboxyl group and the nitrogen of the amine group .
Comparison with Similar Compounds
Similar Compounds
Hexanedioic acid:
Undecane-1,11-diamine: A long-chain diamine used in the synthesis of polyamides.
Hexane-1,6-diamine: Used in the production of nylon 66.
Uniqueness
Hexanedioic acid;undecane-1,11-diamine is unique due to its combination of a dicarboxylic acid and a long-chain diamine, resulting in a compound with distinct properties and applications in the synthesis of high-performance polyamides .
Properties
CAS No. |
52235-79-7 |
|---|---|
Molecular Formula |
C17H36N2O4 |
Molecular Weight |
332.5 g/mol |
IUPAC Name |
hexanedioic acid;undecane-1,11-diamine |
InChI |
InChI=1S/C11H26N2.C6H10O4/c12-10-8-6-4-2-1-3-5-7-9-11-13;7-5(8)3-1-2-4-6(9)10/h1-13H2;1-4H2,(H,7,8)(H,9,10) |
InChI Key |
DGMZXOMIRKMHEF-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCN)CCCCCN.C(CCC(=O)O)CC(=O)O |
Related CAS |
52235-79-7 69175-20-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Pentyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B12662115.png)
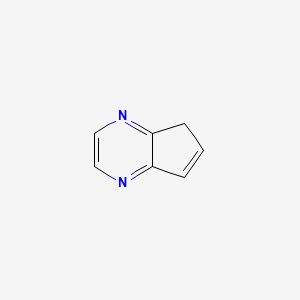

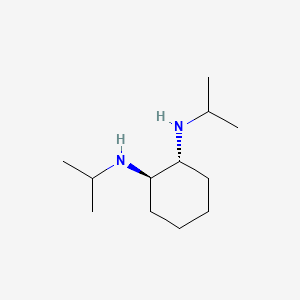

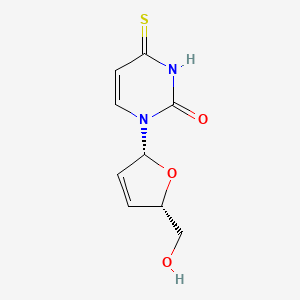
![4-[(4-Hydroxyphenyl)amino]-1-naphthol](/img/structure/B12662166.png)
